4-Ethoxy-1-naphthaldehyde
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Overview
Description
4-Ethoxy-1-naphthaldehyde is an organic compound with the molecular formula C13H12O2. It is a derivative of naphthaldehyde, where an ethoxy group is substituted at the fourth position of the naphthalene ring. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions.
Scientific Research Applications
4-Ethoxy-1-naphthaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds such as 4-hydroxy-1-naphthaldehyde have been studied, and it has been suggested that they may interact with various molecular structures .
Mode of Action
For instance, 4-Hydroxy-1-naphthaldehyde has been shown to undergo concentration-dependent deprotonation in methanol and acetonitrile . This could potentially lead to the formation of different tautomers, which are structural isomers of the compound that can interconvert by moving a proton .
Biochemical Pathways
For example, 4-Hydroxy-1-naphthaldehyde has been shown to undergo tautomerism, a process that involves the interconversion between structurally different molecular states . This could potentially affect various biochemical pathways, leading to different downstream effects.
Action Environment
The action, efficacy, and stability of 4-Ethoxy-1-naphthaldehyde can be influenced by various environmental factors. For instance, the solvent used can affect the compound’s behavior. In the case of 4-Hydroxy-1-naphthaldehyde, it has been shown that the preferred tautomeric form of the compound can vary depending on the solvent used .
Biochemical Analysis
Biochemical Properties
It is known that naphthaldehydes, including 4-Ethoxy-1-naphthaldehyde, can undergo various biochemical reactions . For instance, they can participate in tautomerism, a chemical equilibrium between two or more structural isomers . This property could potentially influence the interactions of this compound with enzymes, proteins, and other biomolecules.
Cellular Effects
It is plausible that, like other naphthaldehydes, this compound could influence cell function by interacting with various cellular processes, such as cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that naphthaldehydes can undergo proton transfer reactions, which could potentially influence their interactions with biomolecules . For example, they could bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression .
Metabolic Pathways
It is known that naphthaldehydes can undergo various biochemical reactions, which could potentially involve various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethoxy-1-naphthaldehyde can be synthesized through the Gattermann reaction, which involves the formylation of β-naphthyl ethyl ether. The reaction typically uses N-methylformanilide and phosphorus oxychloride as reagents. The process involves heating the mixture on a steam bath for several hours, followed by vigorous stirring in cold water to precipitate the aldehyde .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxy-1-naphthaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert it into the corresponding alcohol.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like Grignard reagents and organolithium compounds are often used.
Major Products:
Oxidation: 4-Ethoxy-1-naphthoic acid.
Reduction: 4-Ethoxy-1-naphthylmethanol.
Substitution: Various substituted naphthaldehyde derivatives depending on the nucleophile used.
Comparison with Similar Compounds
- 4-Hydroxy-1-naphthaldehyde
- 4-Methoxy-1-naphthaldehyde
- 4-Methyl-1-naphthaldehyde
Comparison: 4-Ethoxy-1-naphthaldehyde is unique due to the presence of the ethoxy group, which imparts different electronic and steric properties compared to its hydroxy, methoxy, and methyl counterparts. This uniqueness makes it suitable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
4-ethoxynaphthalene-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-2-15-13-8-7-10(9-14)11-5-3-4-6-12(11)13/h3-9H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPUGTXPVMBIBDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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